molecular formula C19H19N3OS B3001740 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 932459-69-3

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B3001740
CAS RN: 932459-69-3
M. Wt: 337.44
InChI Key: FCYDDPDWXFGFQA-UHFFFAOYSA-N
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Description

The compound "2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide" is a derivative of thiazole, which is a heterocyclic compound that has been studied for its potential anticancer properties. The research on similar compounds, such as those mentioned in the provided papers, indicates that these molecules can be synthesized and may exhibit selective cytotoxicity against certain cancer cell lines. For instance, a related compound, 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide, has been synthesized and evaluated for its anticancer activity, showing promising results against A549 human lung adenocarcinoma cells .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of chloroacetamide precursors with mercapto derivatives. In the case of the related compound mentioned in the first paper, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide was reacted with mercapto derivatives to yield the final product . This method could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials to incorporate the 1-methyl-5-phenyl-1H-imidazol-2-yl moiety.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques such as 1H-NMR, 13C-NMR, and LC-MS/MS, as well as elemental analysis . These methods provide detailed information about the molecular framework and the positioning of various substituents. For example, a structurally similar compound, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, was found to crystallize with two independent molecules in the asymmetric unit, with the phenyl ring oriented at slight angles with respect to the thiazole ring . Such structural details are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from their interactions in the crystal lattice. For instance, the related compound 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide forms chains in the crystal via C—H⋯N hydrogen bonds, which are further linked by N—H⋯O and C—H⋯O hydrogen bonds . These interactions suggest that the compound may also engage in hydrogen bonding, which could be relevant for its biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide" are not provided, we can infer from related compounds that it may possess certain characteristics. Thiazole derivatives often exhibit solid-state properties conducive to forming stable crystals, as evidenced by the crystallization behavior of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide . The solubility, melting point, and stability of the compound would need to be determined experimentally to fully understand its physical and chemical profile.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Biological Evaluation: Research has shown that derivatives of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide demonstrate promising anticancer properties. In a study, new derivatives were synthesized and evaluated for their anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell lines. One of the derivatives exhibited high selectivity and induced apoptosis, although not as effectively as cisplatin (Evren et al., 2019).

Antimicrobial Activity

  • Synthesis for Antibacterial Agents: Another study explored the synthesis of derivatives including 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide for their potential as antibacterial agents. The compounds were tested for significant antibacterial activity (Ramalingam et al., 2019).

Antifungal Agents

  • Synthesis and Evaluation as Antifungal Agents: A series of derivatives were designed to combat drug-resistant fungal infections. These compounds showed significant activity against Candida strains, with one derivative identified as a potential lead compound for anti-Candida activity (Altındağ et al., 2017).

Other Applications

  • Antimicrobial and Antioxidant Agents: The compound and its derivatives have been synthesized and tested for in-vitro antimicrobial activity and antioxidant activities. Some derivatives showed potent anti-microbial activity against various bacteria and fungi, and also exhibited good antioxidant activity (Naraboli & Biradar, 2017).

properties

IUPAC Name

N-(4-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-8-10-16(11-9-14)21-18(23)13-24-19-20-12-17(22(19)2)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYDDPDWXFGFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

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